N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide
説明
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide inhibits the activity of the transcription factor NF-κB by binding to the IKKβ kinase subunit, which is required for the activation of NF-κB. This prevents the phosphorylation and degradation of IκBα, which normally leads to the release of NF-κB and its translocation to the nucleus to activate gene expression. By inhibiting NF-κB activity, N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide reduces the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide has been shown to have anti-inflammatory and anti-tumor effects in preclinical models. It reduces the expression of pro-inflammatory cytokines and chemokines, and inhibits the proliferation and survival of cancer cells. In addition, N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide has been shown to modulate the immune response by reducing the activation and proliferation of T cells and B cells.
実験室実験の利点と制限
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide is a small molecule inhibitor that can be easily synthesized and has high purity. It has been extensively characterized in preclinical models and has shown promising results in reducing inflammation and tumor growth. However, its efficacy and safety in humans have not been fully evaluated, and further studies are needed to determine its potential therapeutic applications.
将来の方向性
For the research on N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide include evaluating its efficacy and safety in clinical trials for various diseases, including cancer and autoimmune disorders. In addition, further studies are needed to fully understand its mechanism of action and identify potential biomarkers for patient selection and monitoring. Finally, the development of more potent and selective inhibitors of NF-κB may lead to the discovery of new therapeutic targets for the treatment of various diseases.
科学的研究の応用
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and immune response. Inhibition of NF-κB activity by N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide has been shown to reduce inflammation and tumor growth in preclinical models.
特性
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-10(21)18-13-8-16(26-3)14(9-15(13)25-2)19-17(22)11-5-4-6-12(7-11)20(23)24/h4-9H,1-3H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLHZRMMORURV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。